Cas no 897618-17-6 (N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide)

N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide is a fluorinated benzothiazole derivative with potential applications in pharmaceutical and agrochemical research. The presence of a fluorine atom at the 4-position of the benzothiazole ring enhances its electronic properties, potentially improving binding affinity or metabolic stability in bioactive compounds. The acetamide moiety offers versatility for further functionalization, making it a valuable intermediate in medicinal chemistry. Its structural features suggest utility in the development of kinase inhibitors, antimicrobial agents, or other targeted therapeutics. The compound’s well-defined heterocyclic core contributes to its suitability for structure-activity relationship studies. Proper handling is advised due to the reactive nature of the benzothiazole scaffold.
N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide structure
897618-17-6 structure
Product Name:N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide
CAS No:897618-17-6
MF:C9H7FN2OS
MW:210.228083848953
CID:6291700
PubChem ID:5310402
Update Time:2026-03-11

N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide
    • MLS000103754
    • F70764
    • MFCD05913686
    • AKOS005197555
    • SMR000017694
    • N-(4-fluorobenzo[d]thiazol-2-yl)acetamide
    • SR-01000015893
    • SR-01000015893-1
    • 897618-17-6
    • HMS2242H15
    • CHEMBL1714977
    • SCHEMBL16254915
    • F1813-1102
    • Inchi: 1S/C9H7FN2OS/c1-5(13)11-9-12-8-6(10)3-2-4-7(8)14-9/h2-4H,1H3,(H,11,12,13)
    • InChI Key: ICVJZVBRTQMUOC-UHFFFAOYSA-N
    • SMILES: S1C(NC(C)=O)=NC2C(=CC=CC1=2)F

Computed Properties

  • Exact Mass: 210.02631219g/mol
  • Monoisotopic Mass: 210.02631219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 70.2Ų

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1813-1102-2μmol
N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide
897618-17-6 90%+
2μl
$85.5 2023-05-17
Life Chemicals
F1813-1102-5μmol
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F1813-1102-10μmol
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F1813-1102-1mg
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F1813-1102-2mg
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F1813-1102-3mg
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F1813-1102-4mg
N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide
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F1813-1102-5mg
N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide
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Life Chemicals
F1813-1102-10mg
N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide
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abcr
AB591509-1g
N-(4-Fluoro-1,3-benzothiazol-2-yl)acetamide; .
897618-17-6
1g
€332.50 2024-07-24

N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide Suppliers

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Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:43
Price ($):197/657
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N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide Related Literature

Additional information on N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide

Comprehensive Overview of N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide (CAS No. 897618-17-6)

N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide (CAS No. 897618-17-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This benzothiazole derivative is characterized by its unique molecular structure, which includes a fluoro substituent and an acetamide functional group. These features contribute to its potential applications in drug discovery and material science. Researchers are particularly interested in its role as a building block for synthesizing novel bioactive molecules, given its ability to modulate biological pathways.

The compound's CAS number 897618-17-6 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and commercial contexts. Its systematic name, N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide, reflects its IUPAC nomenclature, which is essential for scientific communication. The presence of the benzothiazole core makes it a subject of interest in studies related to antimicrobial and anti-inflammatory agents, aligning with current trends in combating antibiotic resistance—a hot topic in global health discussions.

In recent years, the demand for fluoro-substituted benzothiazoles has surged due to their enhanced metabolic stability and bioavailability. This aligns with the growing focus on precision medicine and targeted drug delivery, which dominate pharmaceutical innovation. The compound's acetamide moiety further expands its utility, as this group is frequently employed in prodrug design and enzyme inhibition strategies. Such attributes make N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide a valuable candidate for high-throughput screening in oncology and neurology research.

From a synthetic chemistry perspective, the preparation of CAS 897618-17-6 involves multi-step organic reactions, often starting from 2-amino-4-fluorobenzothiazole. Optimizing its yield and purity is a recurring theme in peer-reviewed journals, addressing the need for scalable and sustainable methodologies. Environmental concerns have also driven interest in greener synthesis routes, such as catalytic fluorination and solvent-free techniques, which resonate with the broader push for green chemistry.

The compound's physicochemical properties, including solubility and thermal stability, are frequently analyzed to assess its compatibility with formulation development. These studies are crucial for industries exploring drug delivery systems or crop protection agents, where performance under varying conditions is paramount. Additionally, computational modeling of N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide has gained traction, leveraging AI-driven molecular docking to predict its interactions with biological targets—a technique increasingly popular in virtual screening pipelines.

Regulatory compliance and safety profiles of 897618-17-6 are rigorously documented, ensuring adherence to international standards like REACH and FDA guidelines. This is particularly relevant given the heightened scrutiny of chemical safety in consumer products and environmental sustainability. The compound's low ecotoxicity, as reported in preliminary assessments, positions it favorably for applications requiring minimal ecological impact.

In summary, N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide (CAS No. 897618-17-6) exemplifies the intersection of synthetic chemistry and applied life sciences. Its versatility and relevance to contemporary research themes—such as antibiotic alternatives, personalized therapeutics, and eco-friendly synthesis—underscore its importance in advancing scientific and industrial innovation. As exploration of benzothiazole-based compounds continues to expand, this molecule remains a focal point for interdisciplinary collaboration.

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Amadis Chemical Company Limited
(CAS:897618-17-6)N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide
A1222554
Purity:99%/99%
Quantity:1g/5g
Price ($):197/657
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